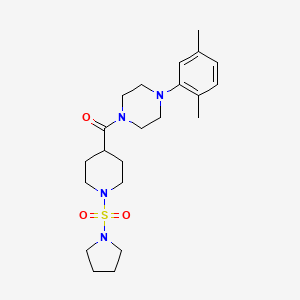

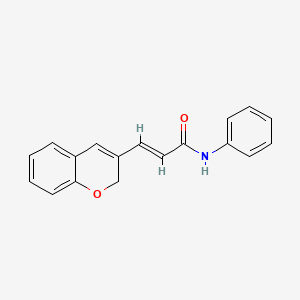

![molecular formula C25H21NO3 B2659872 9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-85-7](/img/structure/B2659872.png)

9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as coumarin [8,7-e] [1,3]oxazine derivatives, has been achieved through a microwave-assisted three-component one-pot Mannich reaction . This method could potentially be applied to the synthesis of “9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one”.Scientific Research Applications

Synthesis and Characterization of Oxazine Derivatives

Research on oxazine derivatives, such as those involving the synthesis of 3,4-dihydro-2H-benz[1,3]oxazin-2-ones, highlights the potential for creating novel compounds with specific chemical properties. These compounds are obtained through reactions under Friedel-Crafts conditions, indicating their relevance in synthetic chemistry for creating new materials or drugs (Buttke, Ramm, & Niclas, 1993).

Polymerization Behavior and Applications

Studies on benzoxazines, a closely related chemical class, focus on their polymerization behavior, offering insights into the development of new polymers with diverse structures. For instance, multifunctional benzoxazines featuring low polymerization temperature and diverse polymer structures have been explored for their potential in various applications, including coatings, adhesives, and high-performance materials (Soto, Hiller, Oschkinat, & Koschek, 2016).

Photoredox Catalysis and Energy-Demanding Reactions

The use of phenothiazine derivatives in photoredox catalysis to power energy-demanding reactions offers another potential application area. Such compounds can serve as super-photooxidants with excited-state potentials capable of facilitating oxidation reactions, highlighting the versatility of oxazine derivatives in chemical synthesis and energy conversion (Christensen et al., 2018).

Vibrational Spectroscopy for Polymerization Studies

Research on the vibrational modes of benzoxazine monomers, including oxazine ring-related vibrational modes, is crucial for understanding the polymerization processes of these compounds. Such studies are pivotal for the development of new polymeric materials with tailored properties for specific applications (Han et al., 2017).

Properties

IUPAC Name |

3-phenyl-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO3/c27-24-20-11-12-23-21(25(20)28-16-22(24)19-9-5-2-6-10-19)15-26(17-29-23)14-13-18-7-3-1-4-8-18/h1-12,16H,13-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLWZTHEJADTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

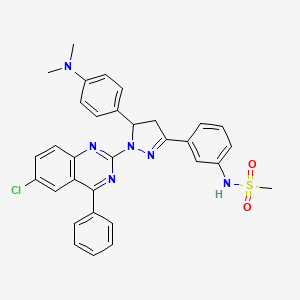

![6-Fluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2659790.png)

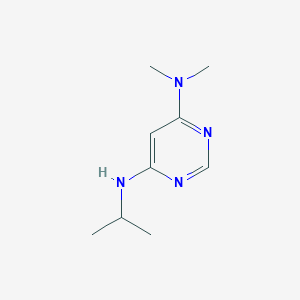

![3-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2659792.png)

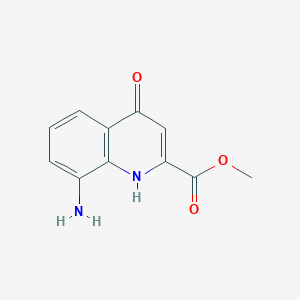

![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2659796.png)

![N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide](/img/structure/B2659797.png)

![(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole](/img/structure/B2659801.png)

![1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea](/img/structure/B2659811.png)

![(E)-5-(4-(difluoromethoxy)benzylidene)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioxothiazolidin-4-one](/img/structure/B2659812.png)